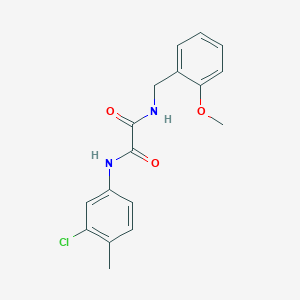
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as CMMD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CMMD belongs to the class of compounds known as benzamides, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide has also been reported to exhibit anti-inflammatory and analgesic effects. Studies have shown that it can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide in laboratory experiments is its high purity and stability. However, one of the limitations is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. One area of interest is the development of novel anti-cancer drugs based on the structure of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide and its potential applications in other areas of medicine, such as inflammation and pain management.
In conclusion, N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, or N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. Its anti-cancer, anti-inflammatory, and analgesic properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethylenediamine to yield N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the main areas of research has been its anti-cancer properties. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide can induce apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-7-8-13(9-14(11)18)20-17(22)16(21)19-10-12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIJOXUVPZYRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

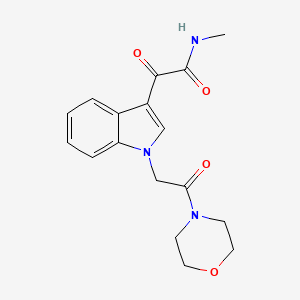
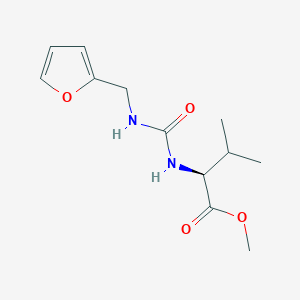
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)
![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843521.png)
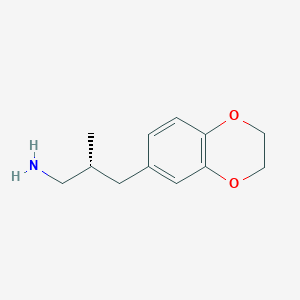
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)
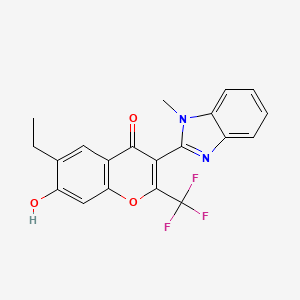
![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)
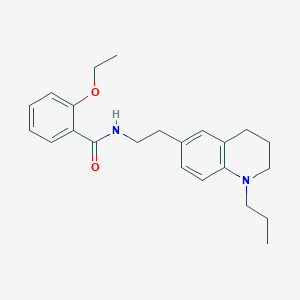
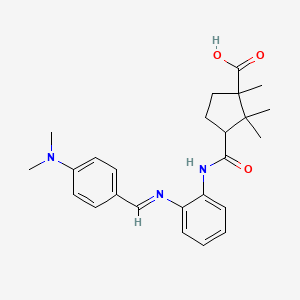
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2843539.png)